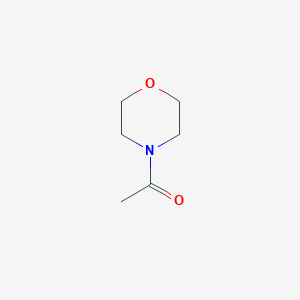
(3-Pent-4-enyloxiran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Pent-4-enyloxiran-2-yl)methanol, also known as POEM, is a chemical compound that has been extensively studied for its potential applications in various fields. POEM is a chiral molecule that has a unique structure, making it an interesting compound for chemical synthesis and biological studies.
Mecanismo De Acción
The mechanism of action of (3-Pent-4-enyloxiran-2-yl)methanol is not fully understood, but it is believed to interact with enzymes and proteins in the body. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to interact with the binding site of the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
(3-Pent-4-enyloxiran-2-yl)methanol has been shown to have various biochemical and physiological effects. (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models. (3-Pent-4-enyloxiran-2-yl)methanol has also been shown to have anti-tumor activity in vitro and in vivo. Additionally, (3-Pent-4-enyloxiran-2-yl)methanol has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Pent-4-enyloxiran-2-yl)methanol has several advantages for lab experiments, including its high enantiomeric purity, its unique structure, and its potential applications in various fields. However, (3-Pent-4-enyloxiran-2-yl)methanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (3-Pent-4-enyloxiran-2-yl)methanol. One potential direction is the development of new synthetic methods for (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives. Another potential direction is the study of the biological activity of (3-Pent-4-enyloxiran-2-yl)methanol and its derivatives in various disease models. Additionally, the development of new applications for (3-Pent-4-enyloxiran-2-yl)methanol in catalysis, asymmetric synthesis, and medicinal chemistry is an exciting area of research.
Métodos De Síntesis
The synthesis of (3-Pent-4-enyloxiran-2-yl)methanol involves the reaction of (E)-3-penten-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanol and a catalyst to yield (3-Pent-4-enyloxiran-2-yl)methanol. This synthesis method has been optimized to produce high yields of (3-Pent-4-enyloxiran-2-yl)methanol with excellent enantiomeric purity.
Aplicaciones Científicas De Investigación
(3-Pent-4-enyloxiran-2-yl)methanol has been studied for its potential applications in various fields, including catalysis, asymmetric synthesis, and medicinal chemistry. (3-Pent-4-enyloxiran-2-yl)methanol has been used as a chiral building block in the synthesis of various compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (3-Pent-4-enyloxiran-2-yl)methanol has also been used as a catalyst in various reactions, such as the epoxidation of alkenes and the ring-opening polymerization of lactones.
Propiedades
Número CAS |
129171-47-7 |
|---|---|
Nombre del producto |
(3-Pent-4-enyloxiran-2-yl)methanol |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
(3-pent-4-enyloxiran-2-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h2,7-9H,1,3-6H2 |
Clave InChI |
YCZNSWCVOLTLPB-UHFFFAOYSA-N |
SMILES |
C=CCCCC1C(O1)CO |
SMILES canónico |
C=CCCCC1C(O1)CO |
Sinónimos |
Oxiranemethanol, 3-(4-pentenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















